3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
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Overview
Description
(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine is an organic compound with the molecular formula C15H13Cl2NO. It is known for its unique structural features, which include a dichlorophenyl group and an ethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine typically involves the condensation reaction between 3,5-dichloroaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion to (3,5-dichlorophenyl)(4-ethoxybenzyl)amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)(4-ethoxybenzylidene)amine involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and ethoxybenzylidene moiety contribute to its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichlorophenyl)(4-methoxybenzylidene)amine
- (3,5-dichlorophenyl)(4-hydroxybenzylidene)amine
- (3,5-dichlorophenyl)(4-methylbenzylidene)amine
Uniqueness
(3,5-dichlorophenyl)(4-ethoxybenzylidene)amine stands out due to its unique combination of a dichlorophenyl group and an ethoxybenzylidene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-15-5-3-11(4-6-15)10-18-14-8-12(16)7-13(17)9-14/h3-10H,2H2,1H3 |
InChI Key |
KVOKIRRFKCYUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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